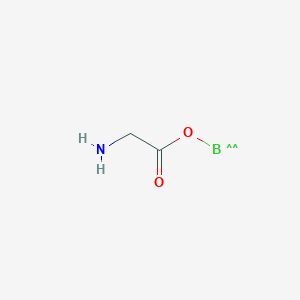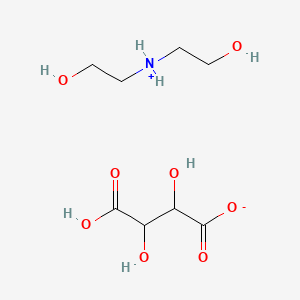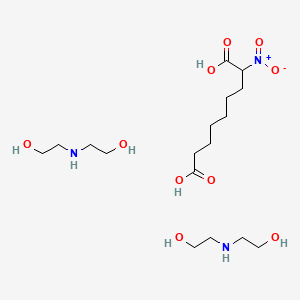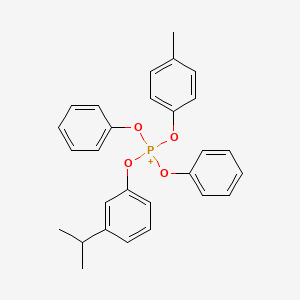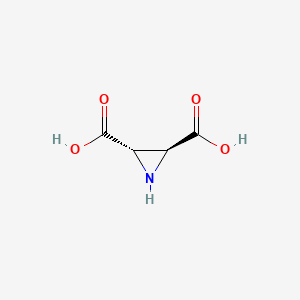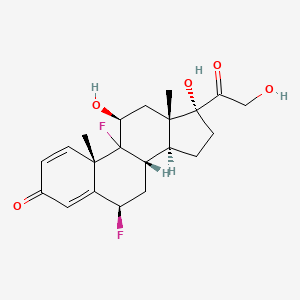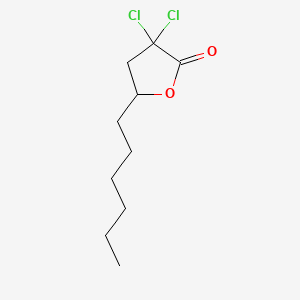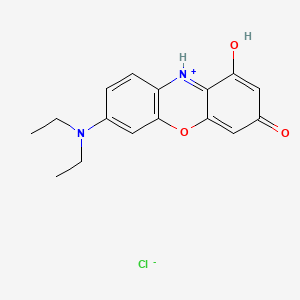
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-1,3-Dihydroxyphenoxazin-5-iumchlorid ist eine synthetische organische Verbindung, die für ihre einzigartigen chemischen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt ist. Es ist ein Derivat von Phenoxazin, einer heterocyclischen Verbindung, und zeichnet sich durch das Vorhandensein von Diethylamino- und Dihydroxygruppen aus. Diese Verbindung wird häufig in der wissenschaftlichen Forschung aufgrund ihrer Fluoreszenzeigenschaften und potenziellen biologischen Aktivitäten eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(Diethylamino)-1,3-Dihydroxyphenoxazin-5-iumchlorid beinhaltet typischerweise die Kondensation von 4-(Diethylamino)-2-hydroxybenzaldehyd mit Diethylmalonat, gefolgt von einer Vilsmeier-Haack-Formylierungsreaktion. Die Reaktion wird in 1,2-Dichlorethan als Lösungsmittel durchgeführt . Der Prozess umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen, die dann durch kontrollierte Reaktionsbedingungen zum Endprodukt umgewandelt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Grünchemie-Ansätze, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, werden ebenfalls untersucht, um den Produktionsprozess nachhaltiger zu gestalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
7-(Diethylamino)-1,3-Dihydroxyphenoxazin-5-iumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in Hydrochinonderivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Phenoxazinderivate, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-1,3-Dihydroxyphenoxazin-5-iumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als fluoreszierende Sonde in verschiedenen chemischen Analysen und Reaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-(Diethylamino)-1,3-Dihydroxyphenoxazin-5-iumchlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine fluoreszierenden Eigenschaften. Die Verbindung kann an bestimmte Biomoleküle binden, wodurch Forscher verschiedene biologische Prozesse verfolgen und untersuchen können. Seine Fähigkeit, photoinduzierte Elektronentransfers und andere photochemische Reaktionen zu durchlaufen, macht es zu einem wertvollen Werkzeug in der Fluoreszenzmikroskopie und -bildgebung .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.
Wirkmechanismus
The mechanism of action of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing researchers to track and study various biological processes. Its ability to undergo photo-induced electron transfer and other photochemical reactions makes it a valuable tool in fluorescence microscopy and imaging .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Diethylamino-4-hydroxycumarin: Bekannt für seine fluoreszierenden Eigenschaften und in ähnlichen Anwendungen eingesetzt.
3-Aminocumarin: Eine weitere fluoreszierende Verbindung mit Anwendungen in der biologischen Markierung und Bildgebung.
Borhaltige Cumarine: Diese Verbindungen haben aufgrund des Vorhandenseins von Boratomen einzigartige Eigenschaften und werden in verschiedenen wissenschaftlichen Studien verwendet.
Einzigartigkeit
7-(Diethylamino)-1,3-Dihydroxyphenoxazin-5-iumchlorid zeichnet sich durch seine spezifische chemische Struktur aus, die einzigartige fluoreszierende Eigenschaften und Reaktivität verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen und seine Anwendungen in mehreren Bereichen machen es zu einer vielseitigen und wertvollen Verbindung in der wissenschaftlichen Forschung .
Eigenschaften
CAS-Nummer |
76372-58-2 |
|---|---|
Molekularformel |
C16H17ClN2O3 |
Molekulargewicht |
320.77 g/mol |
IUPAC-Name |
7-(diethylamino)-1-hydroxyphenoxazin-10-ium-3-one;chloride |
InChI |
InChI=1S/C16H16N2O3.ClH/c1-3-18(4-2)10-5-6-12-14(7-10)21-15-9-11(19)8-13(20)16(15)17-12;/h5-9,20H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
NVMDNLWSEHRDBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C=C3O2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



